

TYRA-200: A Technical Overview of its Discovery and Development

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For Researchers, Scientists, and Drug Development Professionals

Introduction

TYRA-200 is an investigational, orally bioavailable, small-molecule inhibitor of fibroblast growth factor receptor (FGFR) types 1, 2, and 3.[1][2] Developed by Tyra Biosciences, this next-generation covalent inhibitor was designed to address the challenges of acquired resistance to existing FGFR inhibitors, particularly in cancers driven by FGFR2 genetic alterations.[3] This document provides a comprehensive technical guide to the discovery and development history of **TYRA-200**, detailing its mechanism of action, preclinical data, and the methodologies of key experiments.

Discovery and Development History

The discovery of **TYRA-200** was driven by the clinical need to overcome acquired resistance to first-generation FGFR inhibitors in patients with conditions such as intrahepatic cholangiocarcinoma (iCCA), where FGFR2 fusions are a known oncogenic driver.[3] Tyra Biosciences leveraged its proprietary SNÅP™ (Structural Nano-Assembly Platform) discovery engine to design and develop **TYRA-200**. This platform facilitates the rapid iteration and refinement of molecular structures to specifically target genetic alterations that lead to treatment resistance.

Key Development Milestones:



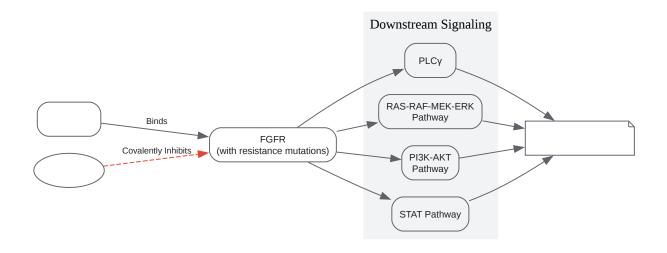
- Preclinical Development: Tyra Biosciences presented preclinical data on TYRA-200 at the 34th EORTC-NCI-AACR Symposium on Molecular Targets and Cancer Therapeutics from October 26-28, 2022.
- Investigational New Drug (IND) Submission: An IND for TYRA-200 was submitted to the FDA in December 2022.
- Phase 1 Clinical Trial Initiation: The SURF201 Phase 1 clinical trial (NCT06160752) was
 initiated, with the first patient dosed in December 2023. This trial is a multi-center, open-label
 study evaluating the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity
 of TYRA-200 in patients with advanced solid tumors harboring activating FGFR2 gene
 alterations.

Mechanism of Action

TYRA-200 is a covalent inhibitor that potently and selectively targets FGFR1, FGFR2, and FGFR3. Its design specifically addresses clinically observed acquired resistance mutations within the kinase domain of FGFR2, including "gatekeeper" and "molecular brake" mutations. By covalently binding to its target, **TYRA-200** aims to provide durable inhibition of the FGFR signaling pathway, thereby suppressing the proliferation of tumor cells that are dependent on this pathway for their growth and survival.

Below is a simplified representation of the FGFR signaling pathway and the point of intervention for **TYRA-200**.





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Caption: Simplified FGFR signaling pathway and TYRA-200's mechanism of action.

Preclinical Data

The preclinical activity of **TYRA-200** was extensively characterized through enzymatic and cell-based assays, as well as in vivo tumor models.

In Vitro Activity

TYRA-200 has demonstrated potent inhibitory activity against wild-type FGFR2 and a range of clinically relevant resistance mutations. The half-maximal inhibitory concentrations (IC50) from enzymatic and cellular assays are summarized below.

Table 1: Enzymatic IC50 Values of TYRA-200 Against FGFR Family Kinases



Kinase	IC50 (nM)
FGFR1	1.8
FGFR2	0.47
FGFR3	0.66
FGFR4	30.5

Data sourced from Allen, et al. EORTC-NCI-AACR Symposium 2022 poster.

Table 2: Cellular IC50 Values of TYRA-200 in Ba/F3 Cells Expressing FGFR2 Variants

FGFR2 Variant	IC50 (nM)
Wild-Type	8.4
V565F (Gatekeeper)	29
N550K (Molecular Brake)	16

Data sourced from Allen, et al. EORTC-NCI-AACR Symposium 2022 poster.

In Vivo Efficacy

The anti-tumor activity of **TYRA-200** was evaluated in xenograft models bearing FGFR2 mutations.

Table 3: In Vivo Tumor Growth Inhibition by TYRA-200 in Xenograft Models

Xenograft Model	Treatment	Result
Ba/F3 FGFR2 V565F	TYRA-200 (10 mg/kg BID and 15 mg/kg BID)	Dose-dependent tumor regression
AN3CA (FGFR2 N550K)	TYRA-200 (10 mg/kg BID and 15 mg/kg BID)	Dose-dependent tumor regression

Data sourced from Allen, et al. EORTC-NCI-AACR Symposium 2022 poster.

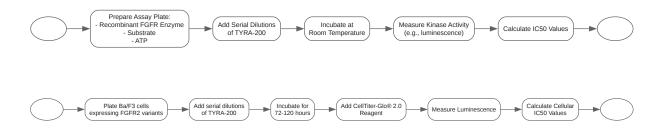


Key Experimental Protocols

The following are summaries of the methodologies used in the key preclinical experiments for **TYRA-200**.

Enzymatic Kinase Assays

The inhibitory activity of **TYRA-200** against FGFR kinases was determined using enzymatic assays. These assays were performed by Reaction Biology Corp. The experiments were conducted in duplicate to ensure the reliability of the data.



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